Product packaging for Boc-Arg-Val-Arg-Arg-AMC acetate salt(Cat. No.:)

Boc-Arg-Val-Arg-Arg-AMC acetate salt

Cat. No.: B12108997
M. Wt: 843.0 g/mol
InChI Key: YWISVGSSAYEYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg-Val-Arg-Arg-AMC acetate salt is a useful research compound. Its molecular formula is C38H62N14O8 and its molecular weight is 843.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H62N14O8 B12108997 Boc-Arg-Val-Arg-Arg-AMC acetate salt

Properties

Molecular Formula

C38H62N14O8

Molecular Weight

843.0 g/mol

IUPAC Name

tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)

InChI Key

YWISVGSSAYEYKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Significance of Peptide Based Fluorogenic Substrates in Protease Research

Peptide-based fluorogenic substrates are indispensable tools in the field of protease research, offering a sensitive and continuous method for measuring enzyme activity. These substrates are synthetic peptides that mimic the natural cleavage sites of proteases but are chemically modified with a fluorescent group. The core principle of their function lies in the quenching of a fluorophore's signal when it is conjugated to the peptide. Upon enzymatic cleavage of a specific peptide bond by a protease, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescent signal allows for real-time monitoring of enzyme kinetics.

The use of these substrates provides several advantages over other methods of protease activity detection. They offer high sensitivity, enabling the detection of low levels of enzyme activity in complex biological samples. Furthermore, the continuous nature of the assay allows for the detailed study of enzyme kinetics, including the determination of key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This detailed kinetic information is vital for characterizing enzyme-substrate interactions and for the screening and development of protease inhibitors. The versatility of solid-phase peptide synthesis allows for the creation of a vast array of peptide sequences, enabling the design of highly specific substrates for individual proteases or for profiling the substrate specificity of newly discovered enzymes.

Evolution of Fluorescent Amido 4 Methylcoumarin Amc Derivatives in Enzymology

The utility of peptide-based fluorogenic substrates is intrinsically linked to the properties of the attached fluorophore. 7-Amino-4-methylcoumarin (B1665955) (AMC) and its derivatives have become a cornerstone in the design of these substrates due to their favorable fluorescent properties. caymanchem.com AMC itself is a blue-emitting fluorophore. fluorofinder.com When the amino group of AMC is linked to the C-terminus of a peptide to form an amide bond, its fluorescence is effectively quenched. caymanchem.com

The pivotal event in the use of AMC-based substrates is the enzymatic hydrolysis of this amide bond. This releases the free AMC molecule, which exhibits strong fluorescence. caymanchem.com The significant difference in fluorescence between the conjugated peptide and the free AMC provides a high signal-to-noise ratio, which is crucial for sensitive assays. The excitation and emission maxima of free AMC are in the range of 341–351 nm and 430–445 nm, respectively. caymanchem.comaatbio.commedchemexpress.com This spectral profile allows for straightforward detection using standard laboratory fluorometers. The evolution of AMC and its derivatives has provided a robust and reliable platform for the development of a wide range of fluorogenic protease substrates, tailored to the specificities of different enzymes.

Role of Boc Arg Val Arg Arg Amc Acetate Salt As a Central Research Tool

Peptide Synthesis Strategies for this compound Production

The production of Boc-Arg-Val-Arg-Arg-AMC relies on established methods of peptide synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS). acs.orgnih.govstanford.edu SPPS is a cornerstone of peptide chemistry that allows for the stepwise assembly of an amino acid chain while it is anchored to an insoluble resin support. acs.orgresearchgate.net This method is advantageous for its efficiency and the ease of purification, as reagents and by-products can be washed away while the growing peptide remains attached to the solid phase. google.com Two primary strategies are employed in SPPS: the Fmoc (9-fluorenylmethyloxycarbonyl) and the Boc (tert-butoxycarbonyl) strategies, named after the protecting group used for the N-terminus of the amino acids. researchgate.netcreative-peptides.com

Parameter Boc (tert-butoxycarbonyl) Strategy Fmoc (9-fluorenylmethyloxycarbonyl) Strategy
Nα-Protecting Group Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Moderately strong acid (e.g., Trifluoroacetic acid - TFA). google.comcreative-peptides.comMild base (e.g., 20% piperidine (B6355638) in DMF). creative-peptides.com
Side-Chain Protection Typically benzyl-based groups, removed by strong acid (e.g., HF). researchgate.netAcid-labile groups (e.g., tert-butyl), removed by TFA. researchgate.net
Cleavage from Resin Strong acid (e.g., anhydrous Hydrogen Fluoride - HF). researchgate.netspringernature.comStrong acid (e.g., TFA). researchgate.net
Advantages Can be better for synthesizing hydrophobic or complex peptides. springernature.comnih.govMilder deprotection conditions; avoids the use of hazardous HF. creative-peptides.com

The Boc (tert-butoxycarbonyl) protecting group is crucial for controlling the peptide synthesis process. creative-peptides.com In the synthesis of Boc-Arg-Val-Arg-Arg-AMC, the Boc group temporarily blocks the α-amino group of each incoming amino acid. google.comcreative-peptides.com This blockage prevents unwanted side reactions, such as the amino acid coupling with itself, ensuring that the peptide chain is elongated in the correct, predefined sequence. creative-peptides.com

The fluorogenic nature of Boc-Arg-Val-Arg-Arg-AMC is conferred by the 7-amido-4-methylcoumarin (AMC) group attached to the C-terminus of the peptide. iris-biotech.de AMC is a fluorophore, a molecule that can re-emit light upon light excitation. iris-biotech.demerckmillipore.com In the intact substrate, the fluorescence of the AMC group is significantly quenched because it is part of an amide bond with the C-terminal arginine. iris-biotech.de When a target enzyme cleaves this specific amide bond, the free 7-amino-4-methylcoumarin is released. merckmillipore.com This liberated AMC molecule is highly fluorescent, and the resulting increase in fluorescence can be measured to quantify the enzyme's activity. iris-biotech.demerckmillipore.com

The synthesis of peptide-AMC conjugates can be challenging because AMC itself lacks a functional group suitable for direct attachment to a standard solid-phase synthesis resin. nih.gov To overcome this, specialized synthetic methods have been developed. nih.govacs.org One approach involves synthesizing the peptide chain on the resin first and then coupling the AMC moiety in a solution phase after the peptide is cleaved from the support. nih.gov More advanced and efficient methods utilize a pre-modified resin, sometimes called an "AMC resin," where a derivative of AMC is incorporated into the solid support, allowing for the direct solid-phase synthesis of the entire peptide-AMC conjugate. nih.govmerckmillipore.comresearchgate.net This approach is often more straightforward and suitable for creating libraries of different peptide-AMC substrates. nih.gov

Fluorophore State Excitation Maxima (nm) Emission Maxima (nm) Fluorescence Intensity
Peptide-Bound AMC ~330-360 nm. iris-biotech.decaymanchem.com~390-440 nm. iris-biotech.decaymanchem.comVery Weak / Quenched. iris-biotech.de
Free AMC (Post-Cleavage) ~340-360 nm. merckmillipore.comcaymanchem.com~440-460 nm. merckmillipore.comcaymanchem.comHigh / Strong. iris-biotech.de

Structural Design Considerations for Enhanced Enzymatic Interaction

The effectiveness of Boc-Arg-Val-Arg-Arg-AMC as a substrate is determined by its molecular structure, which is specifically designed to be recognized and cleaved by a particular class of enzymes. medchemexpress.combachem.com The peptide sequence and the presence of multiple arginine residues are critical design elements that ensure high specificity and bioactivity. chemimpex.comstanford.edu

The peptide sequence Arg-Val-Arg-Arg is not arbitrary; it is a recognition motif for a specific family of proteases known as proprotein convertases, such as furin. medchemexpress.combachem.comglpbio.com These enzymes are known to cleave precursor proteins at sites containing pairs of basic amino acids, particularly arginine. bachem.comglpbio.com The three arginine residues in the Boc-Arg-Val-Arg-Arg-AMC sequence create a highly positively charged region that facilitates strong electrostatic interactions with the negatively charged active site of these target enzymes. nih.gov

At physiological pH, the guanidinium (B1211019) group on the side chain of arginine is protonated, carrying a positive charge. nih.gov This allows it to form strong hydrogen bonds and ionic interactions with the enzyme's binding pocket, ensuring proper orientation and efficient cleavage of the substrate. nih.gov The presence of multiple arginine residues amplifies this effect, significantly enhancing the substrate's affinity and specificity for furin and related proteases. medchemexpress.combachem.com This design principle, mimicking the natural cleavage sites of proteins, is fundamental to creating effective and specific enzyme substrates. wikipedia.org

The principle of peptide sequence specificity is a cornerstone of designing fluorogenic substrates for protease assays. nih.govsiriusgenomics.com Different proteases have unique preferences for the amino acid sequences they cleave. stanford.eduwikipedia.org For example, while the Arg-Val-Arg-Arg sequence targets furin-like enzymes, a different sequence like Val-Pro-Arg is used in substrates designed for thrombin. medchemexpress.comaatbio.combachem.com

Researchers utilize this specificity to create tailored substrates for a wide array of enzymes. nih.govpnas.org By systematically altering the amino acid sequence linked to the AMC fluorophore, scientists can develop highly selective tools to measure the activity of a single type of protease, even in a complex mixture of different enzymes. nih.govstanford.edu Combinatorial libraries of fluorogenic substrates, where various amino acids are placed at different positions in the peptide chain, are often used to rapidly determine the specific sequence preferences of a newly discovered or poorly characterized protease. nih.govpnas.org The design of Boc-Arg-Val-Arg-Arg-AMC is a classic example of this targeted approach, providing a reliable method for studying the activity of proteases that recognize multibasic cleavage sites. medchemexpress.combachem.comglpbio.com

Fluorogenic Substrate Peptide Sequence Target Enzyme(s)
Boc-Arg-Val-Arg-Arg-AMC Arg-Val-Arg-ArgFurin, Proprotein Convertase 4. medchemexpress.combachem.comglpbio.com
Boc-Val-Pro-Arg-AMC Val-Pro-ArgThrombin, Trypsin. aatbio.combachem.com
Boc-Leu-Arg-Arg-AMC Leu-Arg-Arg20S/26S Proteasome (Trypsin-like activity). caymanchem.comubpbio.com
Boc-Gln-Arg-Arg-AMC Gln-Arg-ArgHepsin, other proteases. medchemexpress.com
Boc-Val-Gly-Arg-AMC Val-Gly-ArgProteasome. medchemexpress.com

Mechanistic Principles of Fluorescence-Based Protease Assays Utilizing this compound

Fluorescence-based assays are a cornerstone of enzyme kinetics, offering high sensitivity compared to spectrophotometric methods. colostate.edu The use of fluorogenic substrates like this compound is central to this approach, enabling the real-time measurement of proteolytic cleavage. chemimpex.comcolostate.edu

The core principle of this assay lies in the phenomenon of fluorescence quenching and de-quenching. The Boc-Arg-Val-Arg-Arg peptide sequence is covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), via an amide bond. nih.govjascoinc.com In this conjugated form, the AMC molecule exhibits minimal fluorescence. nih.gov When a specific protease recognizes and cleaves the peptide sequence, the AMC moiety is liberated. nih.govnih.govrndsystems.com This free AMC, when excited by light at a specific wavelength (typically around 360-380 nm), emits a strong fluorescent signal at a higher wavelength (around 440-460 nm). nih.govmobitec.comnih.gov The intensity of this emitted light is directly proportional to the amount of AMC released, and thus to the extent of substrate cleavage. colostate.edurndsystems.comosti.gov

The continuous release of fluorescent AMC allows for the quantitative determination of enzyme activity. rndsystems.comnih.gov By monitoring the increase in fluorescence intensity over time using a spectrofluorometer or a microplate reader, a reaction progress curve can be generated. nih.govnih.gov The initial rate of this reaction, where the fluorescence increase is linear, is directly proportional to the enzyme's activity under the given conditions. nih.gov

This method allows for the determination of key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov To ensure accuracy, these assays require careful calibration with known concentrations of free AMC to convert fluorescence units into molar amounts of product formed. osti.gov While highly sensitive, these assays can be affected by interfering compounds and the photostability of the fluorescent dye, necessitating careful experimental design and controls. colostate.eduosti.gov

Enzymatic Specificity Profiling with this compound

The peptide sequence of a fluorogenic substrate dictates its specificity for a particular protease. nih.gov The tetrapeptide sequence Arg-Val-Arg-Arg is designed to be recognized and cleaved by specific proprotein convertases.

Boc-Arg-Val-Arg-Arg-AMC is a well-established and efficient substrate for furin, a calcium-dependent serine endoprotease primarily located in the Golgi apparatus. glpbio.commedchemexpress.combachem.com Furin plays a critical role in the processing of precursor proteins by cleaving them at paired basic amino acid residues. glpbio.combachem.com The cleavage of Boc-Arg-Val-Arg-Arg-AMC by furin is highly efficient, a characteristic that makes this substrate a valuable tool for studying furin activity in various biological contexts. glpbio.commedchemexpress.com Research indicates a catalytic efficiency (kcat/Km) of approximately 4.10³ M⁻¹s⁻¹ for the cleavage of this substrate by furin. glpbio.combachem.com

Table 1: Kinetic Parameters for Furin Cleavage of Arginine-Rich Substrates

Substrate Enzyme Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Boc-Arg-Val-Arg-Arg-AMC Furin Not specified Not specified ~4100 glpbio.combachem.com
Pyr-RTKR-AMC Furin 6.5 nih.gov Not specified Not specified
Pyr-RTKR-AMC PACE4 3.0 nih.gov Not specified Not specified
Pyr-RTKR-AMC PC5/6 2.0 nih.gov Not specified Not specified

This table presents kinetic data for furin and related proprotein convertases with similar arginine-rich AMC substrates. Data for direct Km and kcat of Boc-RVRR-AMC was not specified in the provided sources.

While designed for furin, the arginine-rich sequence of Boc-Arg-Val-Arg-Arg-AMC suggests potential cross-reactivity with other proteases that recognize basic residues, particularly at the P1 position (the amino acid just before the cleavage site). nih.govresearchgate.net

Thrombin is a key serine protease in the blood coagulation cascade that preferentially cleaves substrates after arginine and lysine (B10760008) residues. nih.gov While Boc-Arg-Val-Arg-Arg-AMC is primarily a furin substrate, studies on similar peptide-AMC substrates are informative for assessing potential cross-reactivity. For instance, the substrate Boc-Val-Pro-Arg-AMC is a highly sensitive and specific substrate for α-thrombin. mobitec.comaatbio.com The specificity of thrombin is highly influenced by the amino acids at the P2 and P3 positions, with a preference for proline at P2. nih.gov The presence of Val-Arg at the P3 and P2 positions in Boc-Arg-Val-Arg-Arg-AMC, as opposed to the Pro at P2 in the preferred thrombin substrate, suggests a lower likelihood of efficient cleavage by thrombin. However, some level of cross-reactivity cannot be entirely ruled out without direct experimental evidence, as thrombin can cleave other sequences, albeit less efficiently. mobitec.comechelon-inc.com

Table 2: Kinetic Parameters for Thrombin Cleavage of a Specific Substrate

Substrate Enzyme Km (µM) kcat (s⁻¹)
Boc-Val-Pro-Arg-AMC α-Thrombin 21 aatbio.combachem.com 105 aatbio.combachem.com
Boc-Val-Pro-Arg-AFC α-Thrombin 21 echelon-inc.com 109 echelon-inc.com

This table shows the kinetic parameters for thrombin with a preferred substrate to provide a basis for specificity comparison.

Cross-Reactivity and Selectivity Studies with Related Proteases

Cathepsins (e.g., Cathepsin B, Cathepsin K)

The use of this compound for the specific measurement of cathepsin activity is not extensively documented in the reviewed scientific literature. While the cleavage preference of some viral proteases that act on this substrate resembles that of cathepsin B, direct and specific assays for cathepsins typically employ different peptide sequences. nih.gov For instance, substrates such as Z-Arg-Arg-AMC and Arg-Arg-AMC are more commonly cited for cathepsin B activity assays. nih.govmedchemexpress.com Similarly, Z-Gly-Pro-Arg-AMC is noted as a substrate for cathepsin K. medchemexpress.com A patent filing listed this compound within a large library of potential protease probes but did not specify it as a cathepsin substrate, unlike other probes in the same document. google.com

Trypsin and Trypsin-like Enzymes

While the presence of arginine residues suggests potential susceptibility to trypsin-like proteases, specific studies detailing the application of this compound for the direct measurement of trypsin or related enzyme activity are not prominent in the available literature. Research on inhibitors of trypsin-like enzymes has utilized this substrate for assessing selectivity against furin, but not for measuring trypsin activity itself. mdpi.com The scientific literature often points to alternative substrates for assaying trypsin-like activity, such as Boc-Leu-Arg-Arg-AMC for the 26S proteasome. medchemexpress.commedchemexpress.com

TMPRSS2 and Other Serine Proteases

The primary and most well-documented application of this compound is in the study of specific serine proteases that recognize multibasic cleavage sites.

Furin: This substrate is widely established as being efficiently cleaved by furin, a calcium-dependent serine endoprotease of the proprotein convertase family. medchemexpress.commedchemexpress.compeptanova.de It is frequently described as a "commonly used substrate" for furin and is employed in cell-based and biochemical assays to screen for furin inhibitors and to study its activity. mdpi.comnih.govresearchgate.netnih.gov

TMPRSS2: Boc-Arg-Val-Arg-Arg-AMC has been identified as a substrate for Transmembrane Protease, Serine 2 (TMPRSS2), another key serine protease. nih.govresearchgate.net However, other substrates like Boc-Gln-Ala-Arg-AMC are also frequently used for TMPRSS2 assays. nih.govresearchgate.net

Other Proteases: The utility of this substrate extends to other specialized serine proteases. It is effectively cleaved by a furin-like protease from the parasite Cryptosporidium parvum and the NS3 proteinase of the West Nile virus. nih.govasm.org Additionally, it has been used in assays for Human Airway Trypsin-like protease (HAT). google.com

Caspases and Proteasomes

There is no significant evidence in the reviewed literature to support the use of this compound as a substrate for caspases or proteasomes. These enzyme families have highly specific recognition sequences, and assays for their activity employ distinct peptide substrates. For example, substrates for caspases often end in sequences like -Asp-AMC (e.g., Ac-Val-Glu-Ile-Asp-AMC for Caspase-6), while proteasome activity is measured with substrates such as Boc-Val-Gly-Arg-AMC or Z-Leu-Leu-Leu-AMC. medchemexpress.compeptanova.de

Kinetic Analysis of Enzyme-Substrate Interactions Involving this compound

Kinetic analysis of the hydrolysis of Boc-Arg-Val-Arg-Arg-AMC provides quantitative insights into the efficiency and affinity of enzyme-substrate interactions. The release of the fluorescent 7-amino-4-methylcoumarin (AMC) group upon cleavage allows for real-time monitoring of the reaction rate.

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, kcat)

The Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) have been determined for the interaction of Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) with several proteases. The Kₘ value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. A lower Kₘ suggests higher affinity. These kinetic parameters are crucial for comparing substrate specificity and enzyme efficiency. nih.gov

One study reported that a novel internally quenched fluorogenic substrate for furin had a kcat/Kₘ value more than 2000-fold higher than that of Boc-Arg-Val-Arg-Arg-AMC, highlighting the use of this compound as a standard benchmark for comparing substrate efficiency. nih.gov

Below is a table of reported kinetic parameters for the hydrolysis of Boc-Arg-Val-Arg-Arg-AMC by various proteases.

Table 1: Michaelis-Menten Kinetic Parameters for Boc-Arg-Val-Arg-Arg-AMC

Enzyme Kₘ (μM) Vₘₐₓ kcat/Kₘ (M⁻¹s⁻¹) Source
Cryptosporidium parvum furin-like protease 15.17 ± 6.4 0.013 ± 0.001 μM/min Not Reported asm.orgasm.org
Furin 25.9 ± 0.3 Not Reported Not Reported asm.org
Furin 19.84 ± 1.02 (similar value reported) 226.0 ± 2.8 RFU/min Not Reported nih.gov
West Nile Virus NS3 Proteinase 130 ± 12 1.1 ± 0.1 nmol/min/µg 12,000 nih.gov

Substrate Concentration Effects on Fluorescence Quenching in Kinetic Studies

In fluorescence-based assays using AMC-conjugated substrates, the enzymatic cleavage of the amide bond liberates the free AMC fluorophore, resulting in a significant increase in fluorescence intensity. thermofisher.com The rate of this increase is used to determine enzyme activity.

While the fundamental principle relies on an increase in fluorescence, several factors related to substrate concentration can influence the observed signal. Any process that leads to a decrease in the expected fluorescence intensity is known as quenching. interchim.fr In the context of enzyme kinetics, a "substrate inhibition" effect can sometimes be observed at very high substrate concentrations, where the reaction velocity decreases after reaching a peak. nih.gov This can be due to multiple substrate molecules binding to the enzyme in a non-productive manner. Another phenomenon, known as the inner filter effect, can occur at high concentrations of fluorescent molecules, where the substrate or product itself absorbs the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.

Specific quantitative studies detailing fluorescence quenching or substrate inhibition effects directly for this compound were not identified in the reviewed literature. Assay procedures typically involve determining an optimal substrate concentration that is well below the threshold for such inhibitory effects, often near the Kₘ value, to ensure accurate kinetic measurements. nih.govukrbiochemjournal.org

Boc Arg Val Arg Arg Amc Acetate Salt in Enzyme Inhibition Studies

Evaluation of Protease Inhibitor Potency Using Boc-Arg-Val-Arg-Arg-AMC Acetate (B1210297) Salt Substrate

The primary application of Boc-Arg-Val-Arg-Arg-AMC acetate salt in enzyme inhibition studies is to quantify the potency of novel inhibitory compounds against their target proteases. The substrate's reliable and measurable fluorescent output upon cleavage allows for precise determination of key inhibitory parameters. nih.gov

IC50 and Ki Determination for Novel Protease Inhibitors

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's effectiveness. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. In a typical assay, the protease is incubated with varying concentrations of the inhibitor, and the reaction is initiated by the addition of this compound. The rate of AMC release, and thus the residual enzyme activity, is measured over time. By plotting the enzyme activity against the inhibitor concentration, the IC50 value can be determined.

For instance, in a study investigating dual inhibitors of the human host proteases TMPRSS2 and furin, the enzymatic hydrolysis of Boc-Arg-Val-Arg-Arg-AMC by furin was monitored to assess inhibitor potency. glpbio.com While this particular study focused on diminazene's effect, the principle remains the same for any novel inhibitor.

The inhibition constant (Ki) is a more fundamental measure of the binding affinity between an inhibitor and an enzyme. It is independent of the substrate concentration used in the assay. The Ki value can be determined from IC50 values using the Cheng-Prusoff equation, especially for competitive inhibitors, or through more detailed kinetic studies involving varying both substrate and inhibitor concentrations.

Research on furin inhibitors has utilized substrates highly similar to this compound to determine Ki values for a range of compounds. For example, a study on peptidomimetic furin inhibitors determined the Ki values of various compounds against furin, highlighting the utility of such substrates in quantifying inhibitor potency. medchemexpress.com

Table 1: Examples of Inhibitor Potency Determined Using Furin Assays with Related Substrates

InhibitorTarget ProteaseSubstrate UsedIC50/Ki ValueReference
DiminazeneFurinBoc-Arg-Val-Arg-Arg-AMCIC50 of 13.2 µM glpbio.com
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamideFurinNot specified, but related peptideKi of 0.81 nM medchemexpress.com
Ac-Leu-Leu-Arg-Val-Lys-Arg-NH2FurinNot specified, but related peptideKi of 1400 ± 230 nM medchemexpress.com

This table presents data from studies using Boc-Arg-Val-Arg-Arg-AMC or closely related substrates to demonstrate the type of data generated in protease inhibitor evaluation.

Application in High-Throughput Screening (HTS) for Drug Discovery and Development

The fluorogenic nature of the this compound assay makes it highly amenable to high-throughput screening (HTS), a cornerstone of modern drug discovery. nih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. The assay's simplicity, sensitivity, and compatibility with microplate formats are key advantages for this application.

In a typical HTS setup, a large number of compounds are individually dispensed into the wells of a microplate. The target protease and the this compound substrate are then added. After a set incubation period, the fluorescence in each well is measured using a plate reader. A significant reduction in fluorescence compared to a control (no inhibitor) indicates that the compound in that well is a potential inhibitor of the protease.

For example, a cell-based enzyme inhibition assay workflow has been described that utilizes the enzymatic hydrolysis of Boc-Arg-Val-Arg-Arg-AMC by furin to screen for inhibitors. glpbio.com This demonstrates the adaptability of assays with this substrate to large-scale screening campaigns aimed at discovering novel therapeutic agents.

Understanding Inhibitor Mechanisms of Action with this compound Assays

Beyond simply identifying potent inhibitors, it is crucial to understand their mechanism of action (MOA). Assays utilizing this compound can provide valuable insights into how an inhibitor interacts with its target protease. The primary mechanisms of reversible inhibition are competitive, non-competitive, and uncompetitive, and these can be distinguished by analyzing the enzyme kinetics in the presence of the inhibitor.

To determine the MOA, a series of kinetic experiments are performed where the initial reaction rates are measured at various concentrations of both the substrate (this compound) and the inhibitor. The data are then plotted using graphical methods such as the Lineweaver-Burk (double reciprocal) plot or by fitting the data to the appropriate rate equations.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. In a Lineweaver-Burk plot, this is observed as an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In a Lineweaver-Burk plot, this results in a decrease in Vmax with no change in Km.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This is reflected in a Lineweaver-Burk plot as a decrease in both Vmax and Km.

By systematically analyzing the kinetic data generated from assays with this compound, researchers can elucidate the specific mechanism by which a novel inhibitor exerts its effect, which is critical information for its further development as a therapeutic agent.

Advanced Methodological Approaches Employing Boc Arg Val Arg Arg Amc Acetate Salt

Development of Fluorescent Probes for Real-Time Biological Process Monitoring

Boc-Arg-Val-Arg-Arg-AMC acetate (B1210297) salt is a fluorogenic substrate used to create fluorescent probes for monitoring enzyme activity in real-time. chemimpex.com The core principle involves the peptide sequence Arg-Val-Arg-Arg, which is recognized and cleaved by specific proteases. bachem.com This peptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. When a target protease cleaves the peptide bond, AMC is released, resulting in a significant increase in fluorescence that can be measured. nih.govcaymanchem.com This direct relationship between proteolytic cleavage and fluorescence signal enables researchers to observe and quantify biological processes as they happen. chemimpex.com

In laboratory settings, Boc-Arg-Val-Arg-Arg-AMC is extensively used to visualize the activity of specific proteases. It is an efficient substrate for furin, a calcium-dependent serine endoprotease in the subtilisin-like proprotein convertase (PC) family. bachem.comglpbio.comanaspec.com Furin plays a critical role in processing precursor proteins and is involved in numerous diseases, including cancer and viral infections. chemimpex.comanaspec.com Assays using this substrate allow for the detailed study of furin's enzymatic mechanisms. chemimpex.com

The substrate is also cleaved by other related enzymes, such as proprotein convertase 4 and prohormone convertase 2 (PC2), making it a valuable tool for comparative studies of this enzyme family. bachem.comsigmaaldrich.comnih.gov By using this probe, researchers can screen for inhibitors of these enzymes, which is a key step in drug discovery, particularly for antiviral and cancer therapies. anaspec.comcreative-biolabs.com For instance, fluorogenic peptide cleavage assays using substrates that mimic viral fusion protein cleavage sites allow for rapid screening of protease activity, which is less labor-intensive than traditional methods. nih.gov

Table 1: Enzyme Specificity and Kinetic Data for Boc-Arg-Val-Arg-Arg-AMC
EnzymeEnzyme FamilyKinetic Parameter (kcat/Km)Significance
FurinSubtilisin-like proprotein convertase~2 x 10⁴ M⁻¹s⁻¹ to 4 x 10³ M⁻¹s⁻¹ bachem.comsigmaaldrich.comPrimary target, essential in processing viral and bacterial toxins. anaspec.combpsbioscience.com
Prohormone Convertase 2 (PC2)Subtilisin-like proprotein convertase~6 x 10³ M⁻¹s⁻¹ sigmaaldrich.comUsed for comparative studies within the proprotein convertase family. sigmaaldrich.com
Proprotein Convertase 4 (PC4)Subtilisin-like proprotein convertaseCleavage confirmed bachem.comglpbio.comDemonstrates substrate utility across multiple related enzymes. bachem.comglpbio.com

A major advantage of Boc-Arg-Val-Arg-Arg-AMC is its utility in the real-time quantification of enzyme activity. The amount of liberated AMC is directly proportional to the rate of substrate cleavage, which in turn reflects the activity level of the protease in the sample. caymanchem.com This allows for precise kinetic analysis.

The fluorescence of the released AMC is typically measured using a fluorescent microplate reader or fluorimeter. bpsbioscience.comnih.gov The standard wavelengths for this measurement are an excitation maximum between 360-380 nm and an emission maximum between 430-460 nm. sigmaaldrich.comnih.gov By monitoring the increase in fluorescence intensity over time, researchers can calculate the reaction velocity and determine key kinetic constants. nih.gov This quantitative method is highly sensitive and can be applied to purified enzymes as well as more complex biological samples like cell lysates. bpsbioscience.comnih.gov

Table 2: Fluorometric Properties for AMC-Based Assays
ParameterWavelength (nm)State
Excitation (λex)360 - 380 sigmaaldrich.comnih.govFor released AMC
Emission (λem)430 - 460 sigmaaldrich.comnih.govFor released AMC

Integration into Multi-Analyte Protease Activity Detection Platforms

The principles underlying the use of Boc-Arg-Val-Arg-Arg-AMC have been extended to more complex, high-throughput systems. Such platforms allow for the simultaneous investigation of multiple proteases or the screening of large compound libraries against a single protease. nih.govnih.gov These methods are crucial for systems biology approaches to understanding proteolytic pathways and for efficient drug discovery pipelines. For example, fluorogenic peptide cleavage assays can be adapted to test the activity of a single protease against many different peptide substrates or to explore the activity of multiple proteases on one or more substrates. nih.gov

Recent advancements have enabled the measurement of protease activity in tissues and other biological samples ex vivo. nih.gov One innovative approach is quantitative ex vivo zymography (QZ), which uses protease-activated molecules, conceptually similar to fluorogenic substrates, to measure and compare protease activity directly within biological tissues. nih.gov This technique can be used to characterize protease activity in preclinical and clinical samples, such as tumor xenografts and patient plasma. nih.gov While not limited to a single substrate, the methodology allows for the cataloging and differentiation of various protease activities by exploiting substrate specificity and the use of specific inhibitors. nih.gov Such methods provide a more accurate picture of protease function in a biological context than what can be gleaned from mRNA or protein expression levels alone. nih.gov

Fluorescence Resonance Energy Transfer (FRET) represents a more sophisticated method for designing protease assays. A FRET-based assay can be developed using analogues of Boc-Arg-Val-Arg-Arg-AMC where the peptide substrate is flanked by a FRET donor/acceptor pair. In the intact molecule, the quencher (acceptor) suppresses the signal from the fluorophore (donor). Upon proteolytic cleavage of the peptide linker, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence.

This technique offers a highly sensitive, real-time platform for detecting enzyme activity and is particularly well-suited for high-throughput screening of specific enzyme inhibitors. nih.gov While direct evidence of a FRET probe using the exact Boc-Arg-Val-Arg-Arg sequence is specific to custom research, the principle is widely applied. For example, FRET-based assays are used to estimate the activity of other enzymes and can be extended to ex vivo systems, such as using immunoprecipitated enzyme complexes from human cells to evaluate activity under conditions that mimic the intracellular environment. nih.gov

Emerging Research Directions and Future Perspectives for Boc Arg Val Arg Arg Amc Acetate Salt

Exploration of Novel Enzyme Targets for Boc-Arg-Val-Arg-Arg-AMC Derivatives

The quest for novel enzyme targets is a cornerstone of drug discovery and understanding complex biological processes. While Boc-Arg-Val-Arg-Arg-AMC is a known substrate for furin and proprotein convertase 4, researchers are now leveraging derivatives of this and similar peptide-AMC compounds to cast a wider net for identifying new proteases. nih.govnih.gov

The core strategy involves the creation of combinatorial libraries of fluorogenic substrates. nih.gov By systematically altering the amino acid sequence of the peptide, researchers can screen for cleavage by uncharacterized proteases in complex biological samples, such as cell lysates or tissue extracts. The release of the fluorescent AMC group signals proteolytic activity, allowing for the rapid identification of novel enzyme-substrate interactions. nih.gov

Detailed Research Findings:

Recent studies have demonstrated the power of this approach. For instance, fluorogenic substrate libraries have been instrumental in deconvoluting the substrate specificities of a wide array of proteases, including those involved in blood coagulation and cysteine proteases like papain and cruzain. While not starting with the exact Boc-Arg-Val-Arg-Arg-AMC sequence, the principle of using libraries of peptide-AMC substrates to rapidly profile protease specificity is a key emerging direction. frontiersin.org

Furthermore, the development of new fluorogenic leaving groups, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which offers a higher quantum yield than AMC, allows for even greater sensitivity and the potential to discover enzymes present at very low concentrations. frontiersin.org This technological advancement, combined with the established peptide library approach, paves the way for identifying novel proteases that may have been previously undetectable.

The table below illustrates the application of fluorogenic substrate libraries in identifying protease activity.

Library Type Protease Class Targeted Potential for Novel Target Discovery
Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)Serine, Cysteine, Aspartic, and Metallo-proteasesHigh, by identifying consensus cleavage sequences for uncharacterized enzymes.
Activity-Based Probes (ABPs) with Peptide ScaffoldsSpecific protease families (e.g., caspases, cathepsins)Moderate to High, by identifying active enzymes in a given proteome.
Internally Quenched Fluorescent (IQF) Peptide LibrariesBroad range of endopeptidasesHigh, by screening diverse peptide sequences for cleavage.

Rational Design of Modified Boc-Arg-Val-Arg-Arg-AMC Acetate (B1210297) Salt Analogues for Enhanced Specificity and Bioactivity

The rational design of peptide-based molecules is a powerful strategy to enhance their biological properties. For Boc-Arg-Val-Arg-Arg-AMC acetate salt, this involves targeted modifications to the peptide sequence to improve its specificity for certain enzymes or to imbue it with novel bioactive properties. frontiersin.org

One key area of focus is the modification of the amino acid residues at the P1 to P4 positions, which are critical for recognition and binding by proteases. For example, substituting the arginine at the P1 position can dramatically alter the inhibitor's selectivity. Replacing it with alanine (B10760859) has been shown to abolish trypsin inhibition while retaining or even improving inhibition of other proteases like subtilisin and elastases. nih.gov This highlights the potential to fine-tune the substrate for greater specificity.

Detailed Research Findings:

The principles of rational design extend beyond simply swapping amino acids. Researchers are exploring the incorporation of unnatural amino acids and chemical modifications to the peptide backbone to create analogues with enhanced stability, cell permeability, and resistance to degradation. These modifications can lead to the development of more robust research tools and potential therapeutic leads.

A significant aspect of rational design is the use of computational modeling and structural biology to predict how modifications will affect the interaction between the peptide and the target enzyme. frontiersin.org By understanding the three-dimensional structure of the enzyme's active site, researchers can design modifications that optimize binding affinity and selectivity.

The following table outlines strategies for the rational design of Boc-Arg-Val-Arg-Arg-AMC analogues:

Modification Strategy Goal Example Research Application
P-site Amino Acid Substitution Enhance specificity for a target protease or shift specificity to a new target.Replacing P1 arginine with other basic or non-basic residues to discriminate between different trypsin-like serine proteases. nih.govnih.gov
Incorporation of Unnatural Amino Acids Increase stability, alter conformational properties, or introduce novel chemical functionalities.Using non-proteinogenic amino acids to create protease-resistant analogues for in vivo imaging.
Peptide Backbone Modification Improve proteolytic stability and bioavailability.N-methylation of peptide bonds to prevent cleavage by exopeptidases.
Fluorophore/Quencher Modification Enhance photophysical properties for improved assay sensitivity or multiplexing capabilities.Synthesizing analogues with different fluorophores to allow for simultaneous detection of multiple protease activities.

Contributions of this compound to Advancements in Proteomics Research

Proteomics, the large-scale study of proteins, has been significantly advanced by the development of chemical tools that can probe protein function in complex biological systems. This compound and its derivatives have made notable contributions in this area, particularly in the subfield of activity-based protein profiling (ABPP). nih.gov

ABPP utilizes reactive chemical probes to label and identify active enzymes within a proteome. While Boc-Arg-Val-Arg-Arg-AMC itself is a substrate rather than a covalent probe, its use in high-throughput screening (HTS) assays to identify inhibitors and profile enzyme activity is a critical component of the broader proteomics toolkit. nih.govnih.gov These assays enable the functional annotation of proteases on a large scale.

Detailed Research Findings:

The application of fluorogenic substrates like Boc-Arg-Val-Arg-Arg-AMC in HTS has been pivotal in the discovery of inhibitors for a range of proteases. nih.govnih.gov For example, in the context of the COVID-19 pandemic, similar fluorogenic substrates were used to screen for inhibitors of the human protease TMPRSS2, which is crucial for the entry of the SARS-CoV-2 virus into host cells. biorxiv.org This demonstrates the direct impact of such compounds on drug discovery efforts within a proteomics framework.

Furthermore, the data generated from assays using Boc-Arg-Val-Arg-Arg-AMC can be integrated with other "omics" data, such as genomics and transcriptomics, to build a more comprehensive picture of cellular function and disease states. This multi-omics approach is a powerful strategy for identifying novel drug targets and biomarkers.

The table below summarizes the contributions of Boc-Arg-Val-Arg-Arg-AMC and similar fluorogenic substrates to proteomics research:

Proteomics Application Contribution of Boc-Arg-Val-Arg-Arg-AMC & Derivatives Impact on the Field
High-Throughput Screening (HTS) Enables the rapid screening of large compound libraries to identify protease inhibitors.Accelerates the early stages of drug discovery for protease-related diseases. nih.govnih.gov
Activity-Based Protein Profiling (ABPP) Serves as a tool to validate hits from ABPP screens and to characterize the specificity of identified inhibitors.Provides crucial functional data to complement the identification of active enzymes. nih.gov
Enzyme Substrate Specificity Profiling Used in substrate libraries to define the cleavage preferences of known and novel proteases.Enhances our understanding of protease biology and aids in the design of selective inhibitors and probes.
Functional Proteomics Allows for the quantitative measurement of protease activity in response to various stimuli or in different disease states.Provides insights into the dynamic regulation of proteolytic pathways.

Q & A

Q. How can researchers validate the purity of Boc-Arg-Val-Arg-Arg-AMC acetate salt for reproducible enzymatic assays?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC with UV detection (e.g., at 360/460 nm for AMC fluorescence) to confirm purity >95%. Cross-validate with LC/MS to ensure correct molecular weight (MW: ~903.5 g/mol for the hydrochloride salt variant) .
  • Buffer Compatibility : Pre-dissolve the substrate in DMSO (≤1% final concentration) and dilute in reaction buffer (e.g., 100 mM HEPES, pH 7.3, 1 mM CaCl₂) to avoid aggregation .
  • Fluorescence Calibration : Generate a standard curve using free AMC (7-amino-4-methylcoumarin) to quantify substrate cleavage efficiency .

Q. What buffer conditions are critical for optimizing furin activity assays using this substrate?

Methodological Answer:

  • Calcium Dependency : Include 1 mM CaCl₂ in the reaction buffer, as furin requires Ca²⁺ for structural stability and catalytic activity. Omission results in no enzymatic reaction .
  • pH Optimization : Maintain pH 7.3–7.5 using HEPES or Tris buffers. Avoid phosphate buffers, which may chelate Ca²⁺ and reduce activity .
  • Detergent Additives : Add 0.5% Triton X-100 to prevent nonspecific protein aggregation and 1 mM β-mercaptoethanol to maintain reducing conditions .

Advanced Research Questions

Q. How do conflicting reports on metal ion effects (e.g., Mg²⁺ activation vs. inhibition) impact experimental design?

Methodological Answer:

  • Substrate-Specific Effects : this compound shows Mg²⁺ activation (5 mM) in furin assays, whereas Ac-RVRR-AMC exhibits inhibition under similar conditions. This discrepancy highlights the need to standardize substrates when comparing ion effects .
  • Mechanistic Testing : Use kinetic assays (e.g., varying Mg²⁺/Ca²⁺ ratios) to distinguish between allosteric activation and competitive inhibition. Measure KmK_m and kcatk_{cat} values under different ion concentrations .
  • Control for Contaminants : Pre-treat buffers with Chelex resin to remove trace metal ions that may confound results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.